molecular formula C17H21N5O3 B15114950 4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine

4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15114950
M. Wt: 343.4 g/mol
InChI Key: KGJHQUDMLWUZAG-UHFFFAOYSA-N
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Description

4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process includes the following steps :

    Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form an intermediate compound.

    Chlorination: The intermediate compound undergoes chlorination to introduce a chlorine atom.

    Nucleophilic Substitution: Finally, the chlorinated intermediate reacts with morpholine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound .

Scientific Research Applications

4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to its dual morpholine rings, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H21N5O3/c1-12-19-14-10-18-3-2-13(14)16(20-12)22-6-9-25-15(11-22)17(23)21-4-7-24-8-5-21/h2-3,10,15H,4-9,11H2,1H3

InChI Key

KGJHQUDMLWUZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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